
5-Isopentylisoxazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopentylisoxazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Wissenschaftliche Forschungsanwendungen
5-Isopentylisoxazol-3-amine has been extensively studied for its potential applications in various fields of research. It has been found to have antimicrobial, antifungal, and antiparasitic properties. It has also shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 5-Isopentylisoxazol-3-amine involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also inhibits the production of pro-inflammatory cytokines, which makes it a potential treatment for inflammation-related diseases.
Biochemische Und Physiologische Effekte
5-Isopentylisoxazol-3-amine has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in the body. It also increases the levels of neurotransmitters such as serotonin and dopamine, which makes it a potential treatment for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Isopentylisoxazol-3-amine in lab experiments include its high purity, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its potential for oxidation in the presence of air.
Zukünftige Richtungen
There are several future directions for research on 5-Isopentylisoxazol-3-amine. One potential area of research is its use as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its use as a potential treatment for inflammation-related diseases such as arthritis and asthma. Additionally, further research could be conducted on its potential applications in the field of agriculture, as it has been found to have antifungal and antiparasitic properties.
Synthesemethoden
The synthesis of 5-Isopentylisoxazol-3-amine involves the reaction of isoxazole and isopentylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce large quantities of the compound for research purposes.
Eigenschaften
CAS-Nummer |
119422-04-7 |
|---|---|
Produktname |
5-Isopentylisoxazol-3-amine |
Molekularformel |
C8H14N2O |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
5-(3-methylbutyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H14N2O/c1-6(2)3-4-7-5-8(9)10-11-7/h5-6H,3-4H2,1-2H3,(H2,9,10) |
InChI-Schlüssel |
VJGRGIAHYRPSRL-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1=CC(=NO1)N |
Kanonische SMILES |
CC(C)CCC1=CC(=NO1)N |
Synonyme |
3-Isoxazolamine,5-(3-methylbutyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)
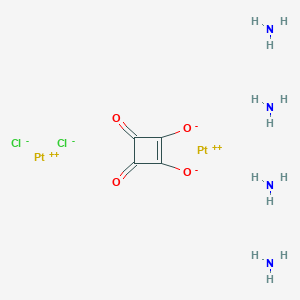
![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)
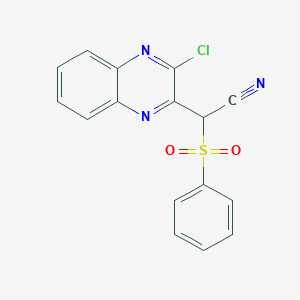
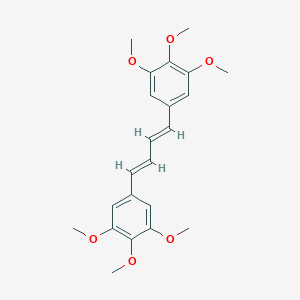
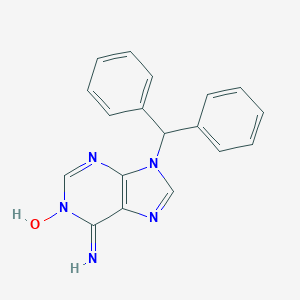
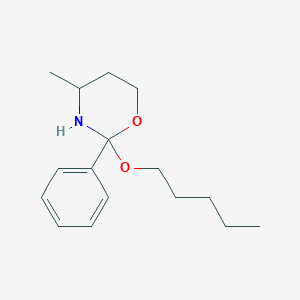
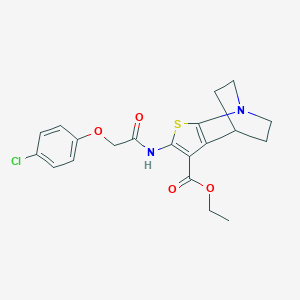

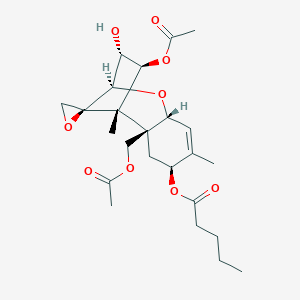
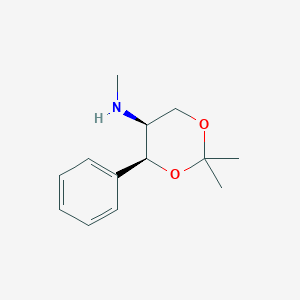
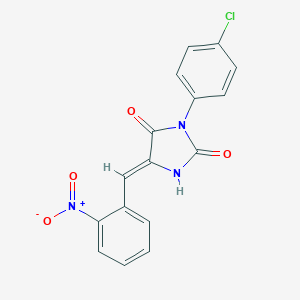
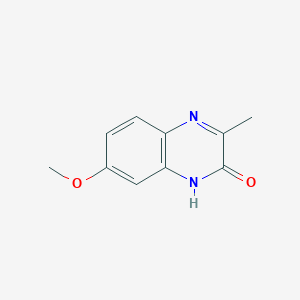
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)